molecular formula C19H17ClN4O3 B5834812 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide

2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide

Cat. No.: B5834812
M. Wt: 384.8 g/mol
InChI Key: DQUNKWDGFVJLPE-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide in lab experiments is its ability to selectively inhibit COX-2 activity without affecting the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory, analgesic, and antipyretic effects.
2. Development of new drugs based on the structure of this compound for the treatment of inflammatory diseases.
3. Exploration of the potential use of this compound in the treatment of cancer, as it has been found to exhibit anti-tumor activity in some studies.
4. Investigation of the potential use of this compound as a tool for studying the role of COX-2 in various physiological processes.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research on this compound is needed to explore its potential applications in the treatment of various diseases and its use as a tool for studying physiological processes.

Synthesis Methods

The synthesis of 2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide involves the reaction between 2-chloro-5-nitrobenzoic acid and 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable base. The resulting compound is then treated with chloroacetyl chloride to obtain the final product.

Scientific Research Applications

2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs.

Properties

IUPAC Name

2-chloro-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-12-17(13(2)23(22-12)14-6-4-3-5-7-14)11-21-19(25)16-10-15(24(26)27)8-9-18(16)20/h3-10H,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUNKWDGFVJLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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